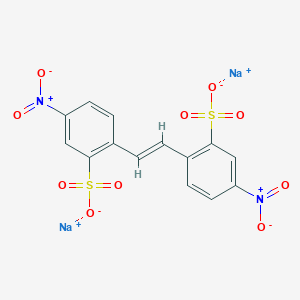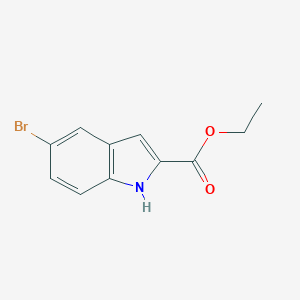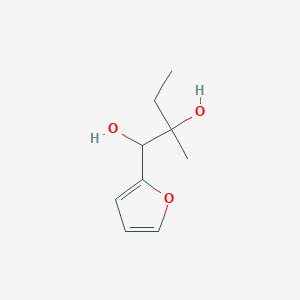
1-(2-Furyl)-2-methyl-1,2-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furyl)-2-methyl-1,2-butanediol, also known as furanmethanol, is a chemical compound that has been studied extensively for its potential applications in various scientific fields. It is a colorless liquid with a sweet odor and is soluble in water and ethanol.
Scientific Research Applications
1-(2-Furyl)-2-methyl-1,2-butanediol has been studied for its potential applications in various scientific fields, including food science, pharmaceuticals, and biochemistry. It is commonly used as a flavoring agent in food products such as baked goods, coffee, and alcoholic beverages. In pharmaceuticals, it has been studied for its potential as an antitumor agent and as a treatment for diabetes. In biochemistry, it has been studied for its potential as a building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-2-methyl-1,2-butanediol is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes involved in the metabolism of glucose and other carbohydrates. This leads to a decrease in blood glucose levels and an increase in insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Furyl)-2-methyl-1,2-butanediol can have a number of biochemical and physiological effects. These include a decrease in blood glucose levels, an increase in insulin sensitivity, and a reduction in oxidative stress. It has also been shown to have anti-inflammatory and antitumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Furyl)-2-methyl-1,2-butanediol in lab experiments is its low toxicity and high solubility in water and ethanol. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(2-Furyl)-2-methyl-1,2-butanediol. One area of interest is its potential as a treatment for diabetes and other metabolic disorders. Another area of interest is its potential as a building block for the synthesis of new compounds with potential pharmaceutical applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Furyl)-2-methyl-1,2-butanediol and to explore its potential applications in other scientific fields.
Synthesis Methods
1-(2-Furyl)-2-methyl-1,2-butanediol can be synthesized through various methods, including the reaction of furfuryl alcohol with formaldehyde and acetaldehyde, or through the hydrogenation of furfural. The most common method involves the reaction of furfuryl alcohol with formaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
properties
CAS RN |
18927-21-4 |
|---|---|
Product Name |
1-(2-Furyl)-2-methyl-1,2-butanediol |
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H14O3/c1-3-9(2,11)8(10)7-5-4-6-12-7/h4-6,8,10-11H,3H2,1-2H3 |
InChI Key |
OEBMZDILMFLZLM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C1=CC=CO1)O)O |
Canonical SMILES |
CCC(C)(C(C1=CC=CO1)O)O |
synonyms |
1-(2-Furyl)-2-methyl-1,2-butanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
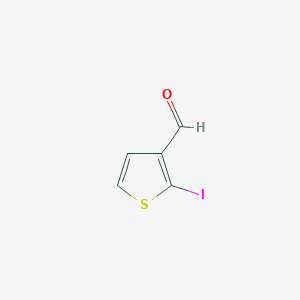
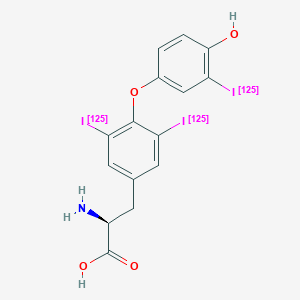

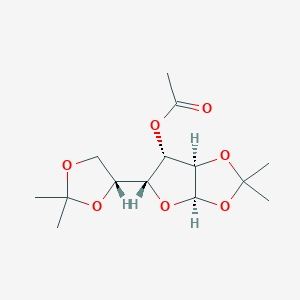


![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
